1-Dodecanamine, hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXFEELLBDNLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483448 | |

| Record name | 1-Dodecanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26204-55-7 | |

| Record name | 1-Dodecanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dodecanamine, Hydrobromide: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Dodecanamine, hydrobromide (also known as dodecylammonium bromide or laurylamine hydrobromide), a long-chain alkylammonium salt with significant applications in materials science and potential relevance in drug development. This document delves into its fundamental chemical and physical properties, detailed structural characteristics, and key spectral signatures for identification and analysis. Furthermore, it outlines a standard laboratory synthesis protocol, discusses its structural arrangement in the solid state, and explores its critical role as a surface passivating agent in perovskite-based optoelectronic devices. Safety and handling protocols are also provided for researchers and professionals.

Molecular Structure and Chemical Identity

This compound is an organic salt consisting of a dodecylammonium cation and a bromide anion. The cation features a twelve-carbon aliphatic chain, which imparts significant hydrophobic character to the molecule, while the ammonium head group is hydrophilic. This amphiphilic nature is fundamental to its chemical behavior, particularly its ability to self-assemble and function as a cationic surfactant.

The protonation of the primary amine (1-dodecanamine) by hydrobromic acid results in the formation of the ammonium salt. This conversion from a neutral amine to a positively charged ammonium ion drastically alters its physical properties, such as increasing its melting point and modifying its solubility profile.

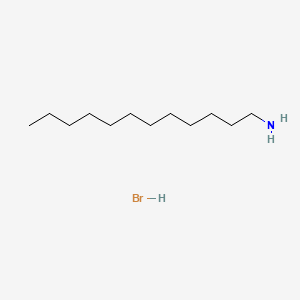

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 26204-55-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₈BrN | [2][4] |

| Molecular Weight | 266.27 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [2][3][5] |

| Melting Point | 190 °C | [2][5] |

| Solubility | Soluble in methanol | [2] |

| Synonyms | Dodecylammonium Bromide, Laurylamine Hydrobromide, n-Dodecylammonium bromide | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification and quality control of this compound. The following sections detail the expected spectral features based on data from the parent amine and related hydrochloride salts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks of the alkyl chain and the ammonium headgroup. Based on the spectrum of the parent 1-dodecanamine, the following assignments can be made[6][7]:

-

N-H Stretching: The most significant change from the free amine to the ammonium salt is the appearance of a broad, strong absorption band in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This often overlaps with the C-H stretching bands.

-

C-H Stretching: Strong, sharp peaks are expected between 2965-2850 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the long alkyl chain[6].

-

N-H Bending: A prominent peak around 1600-1500 cm⁻¹ is expected, corresponding to the asymmetric N-H bending (scissoring) vibration of the -NH₃⁺ group.

-

C-H Bending: Peaks around 1470 cm⁻¹ (scissoring) and 1380 cm⁻¹ (umbrella) are attributed to the bending vibrations of the CH₂ and CH₃ groups, respectively[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is a valuable tool for confirming the structure. Based on data for the closely related dodecylamine hydrochloride, the following signals are anticipated[8]:

-

-CH₃ (Terminal Methyl): A triplet at approximately 0.9 ppm.

-

-(CH₂)₁₀- (Methylene Chain): A broad multiplet signal in the range of 1.2-1.4 ppm, integrating to 20 protons.

-

-CH₂-N (Methylene adjacent to Nitrogen): A multiplet shifted downfield to around 2.9-3.1 ppm due to the deshielding effect of the adjacent positively charged nitrogen atom.

-

-NH₃⁺ (Ammonium Protons): A broad signal that can appear over a wide range, typically downfield. Its position is concentration and solvent-dependent, and it will readily exchange with D₂O, causing the signal to disappear.

The carbon NMR spectrum complements the ¹H NMR data. The expected chemical shifts, based on data for 1-dodecanamine, are as follows, with adjustments for the protonated amine[4]:

-

C12 (Terminal Methyl): ~14 ppm.

-

C2-C11 (Methylene Chain): A series of peaks between ~22 and ~34 ppm.

-

C1 (Carbon adjacent to Nitrogen): This carbon is significantly deshielded by the electronegative nitrogen and will appear further downfield, anticipated in the range of 40-45 ppm.

Mass Spectrometry (MS)

While mass spectrometry of the salt itself can be complex, electron ionization of the parent amine, 1-dodecanamine, provides a characteristic fragmentation pattern. The molecular ion peak [M]⁺ for the free amine would be observed at m/z = 185[9][10]. The most prominent peak in the spectrum (the base peak) is typically at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is a characteristic alpha-cleavage product for primary amines[9].

Synthesis and Purification Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol is a standard, reliable method for its preparation in a laboratory setting.

Caption: General workflow for the synthesis of 1-Dodecanamine, HBr.

Step-by-Step Methodology

-

Dissolution: Dissolve one equivalent of 1-dodecanamine in a minimal amount of a suitable organic solvent like ethanol or diethyl ether in a round-bottom flask. The choice of solvent is critical; the starting amine should be soluble, while the resulting salt has limited solubility, facilitating its precipitation.

-

Acid Addition: Cool the flask in an ice bath to 0°C. While stirring vigorously, add one equivalent of concentrated aqueous hydrobromic acid (HBr) dropwise. The reaction is exothermic, and slow addition helps to control the temperature.

-

Precipitation: Upon addition of HBr, the this compound salt will begin to precipitate as a white solid. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any unreacted starting material or residual acid.

-

Drying: Dry the resulting white solid under high vacuum to remove any residual solvent. The final product should be a free-flowing white powder.

Self-Validating System: The purity of the synthesized product can be confirmed by measuring its melting point, which should be sharp and close to the literature value of 190 °C[2][5]. Further validation should be performed using the spectroscopic methods described in Section 2.

Crystal Structure and Solid-State Organization

These amphiphilic molecules self-assemble into a layered, bilayer structure. The dodecyl chains align in an all-trans conformation, maximizing van der Waals interactions and forming a hydrophobic layer. The ammonium headgroups and bromide anions form a distinct hydrophilic layer, stabilized by a network of charge-assisted hydrogen bonds (N-H···Br). This layered organization is a common feature for single-chain amphiphiles and is crucial for the material's properties. The alkyl chains are typically tilted with respect to the layer normal to optimize packing density[11].

Applications in Research and Development

The unique properties of this compound make it a valuable compound in materials science, particularly in the field of photovoltaics.

Perovskite Solar Cells

A primary application of this compound is as a passivating agent in the fabrication of perovskite solar cells[1]. Organic-inorganic hybrid perovskites are promising materials for next-generation solar energy, but defects at the surface and grain boundaries of the perovskite thin film can lead to non-radiative recombination, which reduces the device's efficiency and stability.

Long-chain alkylammonium halides like dodecylammonium bromide are used to treat the surface of the 3D perovskite film. The dodecylammonium cations coordinate to the perovskite surface, healing defects (passivation) and forming a thin, quasi-2D perovskite layer. This surface modification reduces charge recombination, improves moisture resistance, and helps to align the energy bands at the interface, leading to a significant enhancement in the overall power conversion efficiency and operational stability of the solar cell[1][12].

Caption: Role of Dodecylammonium Bromide in perovskite passivation.

Surfactant and Drug Delivery Potential

As a cationic surfactant, this compound has potential applications in formulations, as a phase-transfer catalyst, or in the synthesis of nanomaterials where it can act as a capping agent. In the context of drug development, long-chain alkylamines are known to interact with cell membranes, and cationic lipids are a key component of lipid nanoparticle systems for nucleic acid delivery. While direct applications of this specific compound in drug delivery are not widely documented, its structural motifs are relevant to this field of research.

Safety, Handling, and Storage

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1].

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The compound can be hygroscopic. Store locked up[1][3].

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects, so release to the environment must be avoided[1].

References

- 1. n-Dodecylammonium bromide | CAS 26204-55-7 [greatcellsolarmaterials.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Crystal structures and phase transitions of long-chain n-alkylammonium bromide monohydrates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecanamide(1120-16-7) 13C NMR [m.chemicalbook.com]

- 6. 1-Dodecanamine [webbook.nist.gov]

- 7. 1-Dodecanamine [webbook.nist.gov]

- 8. DODECYLAMINE HYDROCHLORIDE(929-73-7) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Dodecanamine [webbook.nist.gov]

- 10. 1-Dodecanamine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Chemical Landscape: A Comprehensive Guide to the Synonyms and Applications of 1-Dodecanamine, Hydrobromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical research and development, precise terminology is paramount. The ability to identify a single chemical compound through its various synonyms is a fundamental skill that can unlock a wealth of information from diverse sources. This guide provides a comprehensive overview of the synonyms for 1-Dodecanamine, hydrobromide, a versatile molecule with significant applications in materials science and surfactant chemistry. Beyond a simple enumeration of names, this document delves into the contextual usage of these synonyms, explores the scientific rationale behind its applications, and provides detailed experimental insights.

Unveiling the Identity: A Directory of Synonyms

This compound is known by a variety of names in chemical literature, databases, and commercial catalogs. Understanding these synonyms is crucial for conducting exhaustive literature searches and for clear communication within the scientific community.

The most commonly encountered synonyms are rooted in the different naming conventions used in organic chemistry, including IUPAC nomenclature, common names, and names derived from the parent amine.

| Synonym | Naming Convention | Typical Context of Use |

| This compound | IUPAC Name | Formal scientific literature, chemical databases (e.g., PubChem, CAS) |

| Dodecylamine hydrobromide | Common Name | Widely used in both academic and industrial research |

| 1-Aminododecane hydrobromide | Alternative IUPAC Name | Chemical catalogs and older literature |

| Dodecan-1-amine hydrobromide | Systematic IUPAC Name | Precise chemical nomenclature, often found in analytical and crystallographic studies |

| Laurylamine hydrobromide | Trivial Name | Common in industrial applications, particularly in the context of surfactants. "Lauryl" is a common name for a C12 alkyl chain. |

| Dodecylammonium bromide | Salt Nomenclature | Emphasizes the ionic nature of the compound, frequently used in materials science and discussions of its role as a cation.[1] |

| n-Dodecylammonium bromide | Specific Isomer Name | Specifies the linear ("normal") isomer of the dodecyl chain, important for distinguishing from branched isomers.[1] |

Chemical Identifiers:

-

CAS Registry Number: 26204-55-7

-

Molecular Formula: C₁₂H₂₈BrN

-

Molecular Weight: 266.27 g/mol

The Science of Application: From Solar Energy to Surface Chemistry

The utility of this compound stems from its amphiphilic nature, possessing a long, hydrophobic dodecyl chain and a hydrophilic ammonium bromide head group. This structure dictates its primary applications in two major fields: perovskite solar cells and surfactant science.

A Key Ingredient in Next-Generation Solar Technology: Perovskite Solar Cells

Organohalide perovskites are a class of materials that have shown remarkable potential for high-efficiency solar energy conversion. However, their stability and performance are often limited by defects at the crystal grain boundaries and surfaces. This is where this compound, often referred to as dodecylammonium bromide in this context, plays a crucial role.

The Causality Behind Its Use: Defect Passivation

The primary function of dodecylammonium bromide in perovskite solar cells is to act as a "passivating agent." The long dodecylammonium cations (DDA⁺) accumulate at the perovskite surface and grain boundaries. The positively charged ammonium head group can interact with under-coordinated halide ions (e.g., I⁻ or Br⁻) at the perovskite surface, which are common defect sites. This interaction neutralizes the charge traps that would otherwise lead to non-radiative recombination of charge carriers, a major loss mechanism in solar cells.

The long, hydrophobic dodecyl tail also provides a protective layer against moisture, a known degrader of perovskite materials. This dual functionality of defect passivation and moisture resistance significantly enhances both the efficiency and stability of perovskite solar cells.

Experimental Workflow: Surface Treatment of Perovskite Films

The following is a generalized protocol for the surface treatment of a perovskite film with a dodecylammonium bromide solution. The precise concentrations and spin-coating parameters may need to be optimized based on the specific perovskite composition and desired film thickness.

-

Preparation of the Dodecylammonium Bromide Solution:

-

Dissolve a specific amount of dodecylammonium bromide (e.g., 5 mg) in a suitable solvent, such as isopropanol (IPA) (e.g., 1 mL), to create a dilute solution. The concentration is a critical parameter that needs to be optimized.

-

-

Perovskite Film Deposition:

-

Deposit the perovskite precursor solution onto a substrate (e.g., FTO-coated glass with an electron transport layer) using a technique like spin-coating.

-

Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) to induce crystallization.

-

-

Surface Treatment:

-

Once the perovskite film has cooled to room temperature, deposit the dodecylammonium bromide solution onto the surface of the perovskite film.

-

Spin-coat the film at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 30 seconds) to ensure a uniform coating.

-

-

Annealing:

-

Perform a second, lower-temperature annealing step (e.g., 100 °C for 10 minutes) to promote the interaction of the dodecylammonium bromide with the perovskite surface and to remove any residual solvent.

-

-

Device Completion:

-

Deposit the hole transport layer and the top metal contact to complete the solar cell device.

-

Logical Relationship: Dodecylammonium Bromide in Perovskite Passivation

Caption: Workflow of perovskite solar cell passivation using dodecylammonium bromide.

A Versatile Amphiphile: Applications as a Cationic Surfactant

The amphiphilic structure of this compound makes it an effective cationic surfactant. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), the molecules self-assemble into spherical structures called micelles. The hydrophobic dodecyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic ammonium bromide head groups form the outer shell, interacting with the surrounding water.

The Causality Behind Its Use: Interfacial Modification

This ability to form micelles and adsorb at interfaces is the basis for its use in various applications, including:

-

Nanoparticle Synthesis: Dodecylamine (the free base form is often used in synthesis, with the hydrobromide salt providing a convenient source) can act as a capping agent in the synthesis of nanoparticles.[2][3] The amine group coordinates to the surface of the growing nanoparticle, while the long dodecyl chain prevents aggregation and controls the particle size and shape.

-

Reverse Flotation: In mineral processing, reverse flotation is used to separate valuable minerals from gangue (waste material). In the case of coal cleaning, dodecylamine hydrobromide can be used as a collector for silica particles. The cationic head group adsorbs onto the negatively charged silica surface, rendering it hydrophobic. Air bubbles are then introduced, which attach to the now-hydrophobic silica particles and float them to the surface, leaving the coal behind.

-

Antimicrobial Activity: Quaternary ammonium compounds, a class to which dodecylammonium bromide belongs, are known for their antimicrobial properties. The positively charged head group can interact with the negatively charged cell membranes of bacteria, leading to cell disruption and death.

Experimental Protocol: Synthesis of Cobalt Aluminate (CoAl₂O₄) Nanoparticles using Dodecylamine as a Surfactant

This protocol is adapted from a method for synthesizing CoAl₂O₄ nanoparticles where dodecylamine is used to control particle growth.

-

Precursor Preparation:

-

In separate beakers, dissolve stoichiometric amounts of cobalt nitrate (Co(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in ethanol.

-

Prepare a solution of dodecylamine in ethanol. The concentration of dodecylamine is a key variable that influences the final particle size and morphology.

-

-

Colloidal Solution Formation:

-

Slowly add the dodecylamine solution to the mixed nitrate solution while stirring vigorously. A colloidal suspension will form.

-

-

Gel Formation and Drying:

-

Allow the solvent to evaporate slowly at room temperature or with gentle heating. A gel will form as the concentration of the precursors and surfactant increases.

-

Dry the gel in an oven at a low temperature (e.g., 80 °C) to remove the remaining solvent.

-

-

Calcination:

-

Transfer the dried powder to a furnace and calcine it at a high temperature (e.g., 800 °C) for a specific duration (e.g., 2-4 hours). During calcination, the organic components (dodecylamine and nitrate anions) decompose, and the metal oxides react to form the CoAl₂O₄ spinel phase.

-

-

Characterization:

-

Analyze the resulting powder using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, and transmission electron microscopy (TEM) to observe the particle size and morphology.

-

Logical Relationship: Micelle Formation of Dodecylammonium Bromide

Caption: Schematic of micelle formation by dodecylammonium bromide in an aqueous solution.

Conclusion: A Molecule of Many Names and Diverse Functions

This compound, through its various synonyms, represents a cornerstone in specific areas of materials science and surfactant chemistry. Its effectiveness in enhancing the performance of perovskite solar cells and its versatility as a cationic surfactant underscore the importance of understanding the structure-function relationships of amphiphilic molecules. For researchers and developers, a thorough grasp of its nomenclature and the scientific principles guiding its applications is essential for innovation and progress in these exciting fields. This guide serves as a foundational resource to navigate the chemical literature and to design experiments with a clear understanding of the causality behind the observed phenomena.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Dodecanamine, Hydrobromide for Pharmaceutical Research & Development

This guide provides an in-depth technical overview of 1-Dodecanamine, hydrobromide, a cationic surfactant of significant interest to researchers, scientists, and professionals in drug development. Moving beyond basic data, we will explore the functional relevance of its physicochemical properties, its versatile applications in modern drug delivery systems, and the critical methodologies for its characterization.

Section 1: Core Molecular & Physicochemical Profile

This compound, also known as dodecylammonium bromide or laurylamine hydrobromide, is the hydrobromide salt of a 12-carbon primary alkylamine. Its structure combines a long, hydrophobic alkyl chain with a positively charged hydrophilic ammonium headgroup, making it a classic example of a cationic surfactant. This amphiphilic nature is the cornerstone of its utility in pharmaceutical sciences.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26204-55-7 | [1] |

| Molecular Formula | C₁₂H₂₈BrN | [1] |

| Molecular Weight | 266.27 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 190 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| Synonyms | Dodecylammonium bromide, Laurylamine hydrobromide, 1-Aminododecane hydrobromide | [1] |

Section 2: The Principle of Self-Assembly: Critical Micelle Concentration (CMC)

The most critical functional characteristic of this compound in solution is its ability to self-assemble into organized aggregates known as micelles. This phenomenon does not occur at all concentrations. Below a specific threshold, the surfactant molecules (monomers) exist individually in the solution. However, once this concentration is exceeded, the hydrophobic dodecyl tails aggregate to form a core that is shielded from the aqueous environment, while the hydrophilic ammonium heads form a positively charged outer surface. This threshold is known as the Critical Micelle Concentration (CMC) .[3]

The CMC is a crucial parameter for any formulation scientist, as it dictates the minimum concentration required to form micellar structures capable of solubilizing hydrophobic drugs or forming nanoparticle-based delivery systems.[4][5]

References

Synthesis and purification methods for 1-Dodecanamine, hydrobromide

An In-Depth Technical Guide to the Synthesis and Purification of 1-Dodecanamine, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as dodecylammonium bromide, is a long-chain alkylammonium salt with significant applications in various fields, including as a cationic surfactant, a precursor in the synthesis of pharmaceutical intermediates, and in the formation of perovskite solar cells.[1] Its efficacy in these applications is intrinsically linked to its purity. This technical guide provides a comprehensive overview of the prevalent synthesis routes and purification methodologies for this compound, grounded in established chemical principles. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and discuss analytical techniques for purity verification, thereby providing a self-validating framework for researchers and drug development professionals.

Introduction to this compound

This compound (C₁₂H₂₈BrN) is the hydrobromide salt of the primary amine 1-dodecanamine (laurylamine).[2] The molecule consists of a twelve-carbon hydrophobic alkyl chain and a hydrophilic ammonium bromide head group, imparting it with amphiphilic properties. This structure is fundamental to its function as a cationic surfactant and its ability to self-assemble in solution. In the pharmaceutical industry, the dodecyl group is often incorporated into molecules to enhance their lipophilicity and antimicrobial activity.[3]

Synthesis of this compound: A Tale of Two Precursors

The synthesis of this compound can be approached from two primary starting materials: 1-dodecanol or 1-dodecylamine. The choice of precursor often depends on the availability of starting materials, cost, and desired scale of the reaction.

Route A: Synthesis from 1-Dodecanol

This two-step synthesis first involves the conversion of 1-dodecanol to 1-bromododecane, a key alkylating agent, followed by amination and subsequent acidification.[3][4]

Step 1: Synthesis of 1-Bromododecane

The conversion of 1-dodecanol to 1-bromododecane is a classic nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must be protonated by a strong acid, such as sulfuric acid, to form a good leaving group (water). The bromide ion from hydrobromic acid then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.[4][5]

Experimental Protocol: Synthesis of 1-Bromododecane from 1-Dodecanol [3][5]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: To the flask, add 1-dodecanol.

-

Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature to control the exothermic reaction. Continue stirring for one hour.

-

Hydrobromination: Add 48% hydrobromic acid to the reaction mixture.

-

Reaction: Heat the mixture to 90-95°C and maintain vigorous stirring for 8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Separate the lower aqueous acid layer.

-

Wash the upper organic layer with a dilute alkali solution (e.g., 5% sodium carbonate) until the pH of the aqueous layer is neutral (pH ~7-8).

-

Separate the aqueous layer and wash the organic layer with 50% ethanol.

-

-

Purification: Purify the crude 1-bromododecane by vacuum distillation, collecting the fraction at 140-160°C/20 mmHg.[6]

Step 2: Amination of 1-Bromododecane and Salt Formation

1-Bromododecane can be converted to 1-dodecanamine through various amination methods, followed by treatment with hydrobromic acid. A common laboratory-scale method involves the Gabriel synthesis or reaction with ammonia or an ammonia equivalent. For the direct formation of the hydrobromide salt, the resulting 1-dodecylamine is then treated with hydrobromic acid.

Experimental Protocol: Synthesis of this compound from 1-Bromododecane

-

Amination (Illustrative Example using Ammonia):

-

In a sealed pressure vessel, dissolve 1-bromododecane in a suitable solvent like ethanol.

-

Saturate the solution with anhydrous ammonia gas.

-

Heat the vessel to a temperature sufficient to drive the reaction (e.g., 100-120°C) for several hours. Monitor the reaction progress by TLC or GC.

-

After cooling, carefully vent the excess ammonia.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any ammonium bromide.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Salt Formation:

-

Dissolve the crude 1-dodecanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of 48% hydrobromic acid with stirring.

-

The this compound will precipitate as a white solid.

-

-

Isolation and Drying:

-

Collect the solid by filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting material.

-

Dry the product under vacuum.

-

Route B: Direct Acidification of 1-Dodecylamine

This is a more direct and often preferred method if high-purity 1-dodecylamine is readily available. It is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrobromic acid.[7]

Experimental Protocol: Synthesis of this compound from 1-Dodecylamine [7]

-

Dissolution: Dissolve 1-dodecylamine in a suitable solvent such as methylene chloride or ethanol.[7][8]

-

Acidification: Cool the solution to 0°C in an ice bath.

-

Anhydrous Method: Bubble anhydrous hydrogen bromide gas through the solution until saturation is achieved.

-

Aqueous Method: Alternatively, add a stoichiometric amount of concentrated (48%) hydrobromic acid dropwise with stirring.

-

Precipitation: The this compound will precipitate as a white, crystalline solid.

-

Isolation and Drying:

-

Collect the solid by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the product in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide.[7]

-

Diagrammatic Representation of Synthesis Workflows

References

- 1. Dodecylamine Hydrobromide | 26204-55-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 5. 1-Bromododecane synthesis - chemicalbook [chemicalbook.com]

- 6. CN1035655A - 1-bromododecane synthesis technique - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-Dodecanamine, Hydrobromide as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Dodecanamine, hydrobromide, a cationic surfactant with significant potential in various scientific and industrial applications, particularly in the realm of drug delivery and antimicrobial formulations. This document moves beyond a simple recitation of facts to offer in-depth insights into its physicochemical properties, mechanisms of action, and practical applications, grounded in established scientific principles and methodologies.

Introduction: Understanding the Molecular Architecture and Surfactant Nature

This compound, also known as dodecylammonium bromide, is a primary amine salt that functions as a cationic surfactant. Its structure consists of a long, hydrophobic 12-carbon alkyl chain (dodecyl group) and a hydrophilic ammonium headgroup, which carries a positive charge. This amphiphilic nature—possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions—is the cornerstone of its surface-active properties.

In aqueous solutions, these molecules exhibit a remarkable behavior. At low concentrations, they exist as individual ions. However, as the concentration increases to a critical point, they self-assemble into organized aggregates known as micelles. This spontaneous organization is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment. This process is fundamental to its function in various applications.

Below is a diagram illustrating the fundamental structure of a this compound micelle.

Caption: Schematic of a this compound micelle in an aqueous solution.

Physicochemical Properties: A Quantitative Perspective

The efficacy of a surfactant is defined by its physicochemical parameters. Understanding these properties is crucial for predicting its behavior in different formulations and environments.

| Property | Value | Significance |

| Chemical Formula | C₁₂H₂₈BrN | Defines the molecular composition. |

| Molecular Weight | 266.27 g/mol [1] | Important for stoichiometric calculations in formulations. |

| Appearance | White to almost white powder or crystal[2] | Basic physical characteristic. |

| Solubility | Soluble in Methanol[1] | Indicates its behavior in different solvent systems. |

| Critical Micelle Concentration (CMC) | ~13-15 mM in water | The concentration at which micelles begin to form, crucial for detergency, solubilization, and drug delivery applications. The CMC can be influenced by factors such as temperature and the presence of electrolytes. |

| Surface Tension | Varies with concentration | The ability to reduce the surface tension of a liquid is a primary indicator of surfactant activity. Above the CMC, the surface tension of the solution remains relatively constant.[3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of 1-dodecanamine (laurylamine) with hydrobromic acid. This acid-base reaction results in the formation of the ammonium salt.

Materials:

-

1-Dodecanamine (C₁₂H₂₇N)

-

Hydrobromic acid (HBr, typically 48% aqueous solution)

-

Diethyl ether (or another suitable non-polar solvent for washing)

-

Ethanol or methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve a known molar amount of 1-dodecanamine in a suitable solvent like ethanol. Place the flask in an ice bath on a magnetic stirrer.

-

Acid Addition: Slowly add an equimolar amount of hydrobromic acid dropwise to the stirred solution of 1-dodecanamine. The reaction is exothermic, and maintaining a low temperature helps to control it.

-

Precipitation: As the reaction proceeds, this compound will precipitate out of the solution as a white solid.

-

Isolation: After the addition is complete, continue stirring for an additional 30-60 minutes in the ice bath to ensure the reaction goes to completion. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Purification: For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or methanol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Core Applications and Mechanistic Insights

The unique properties of this compound make it a valuable tool in several advanced applications.

Drug Delivery Systems

Cationic surfactants are extensively explored for their potential in drug delivery, particularly for poorly soluble drugs and gene therapy.[4][5][6]

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles formed by this compound can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.[7][8] This is a critical strategy for improving the bioavailability of many therapeutic agents.

-

Gene Delivery: The positive charge of the ammonium headgroup allows for electrostatic interaction with negatively charged genetic material like DNA and siRNA.[9][10] This interaction leads to the formation of "lipoplexes" or "polyplexes," which can protect the genetic material from degradation and facilitate its entry into cells through endocytosis. The cationic nature of the surfactant can also aid in endosomal escape, a crucial step for the genetic material to reach the cytoplasm and exert its therapeutic effect.[9]

Logical Relationship in Drug Encapsulation:

Caption: The process of encapsulating a hydrophobic drug within a surfactant micelle.

Antimicrobial Agent

Cationic surfactants, including quaternary ammonium compounds and primary amine salts, are known for their antimicrobial properties.[11][12]

-

Mechanism of Action: The primary mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell membrane.[13][14] The positively charged headgroup of this compound interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway of Antimicrobial Action:

Caption: The proposed mechanism of antimicrobial action for cationic surfactants.

Experimental Protocols for Characterization

Accurate characterization of this compound and its micellar solutions is essential for its effective application.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.[15]

Method: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range above and below the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.[15]

Method: Conductometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measurement: Measure the specific conductivity of each solution using a conductivity meter.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

Micelle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Zeta Potential analysis are powerful techniques for characterizing the size and surface charge of micelles.

Method: Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC. Filter the solution to remove any dust particles.

-

Measurement: Place the sample in the DLS instrument and measure the fluctuations in scattered light intensity over time.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the micelles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[16]

Method: Zeta Potential Measurement

-

Sample Preparation: Prepare a micellar solution as described for DLS.

-

Measurement: Place the sample in the zeta potential analyzer, which applies an electric field across the sample. The instrument measures the velocity of the charged micelles under the influence of this field (electrophoretic mobility).

-

Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. A positive zeta potential confirms the cationic nature of the micelles.[17]

Experimental Workflow for Micelle Characterization:

Caption: A comprehensive workflow for the characterization of this compound micelles.

Safety and Handling Considerations

As with all chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information. In general, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a versatile cationic surfactant with a well-defined molecular structure that dictates its valuable physicochemical properties. Its ability to form micelles, solubilize hydrophobic compounds, and interact with negatively charged surfaces makes it a promising candidate for advanced applications in drug delivery and as an antimicrobial agent. A thorough understanding of its synthesis, characterization, and mechanisms of action, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of micelle formation of dodecyldimethyl-N-2-phenoxyethylammonium bromide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formulating Poorly Water Soluble Drugs - Google ブックス [books.google.co.jp]

- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 7. tabletingtechnology.com [tabletingtechnology.com]

- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 9. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design of didodecyldimethylammonium bromide-based nanoassemblies for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - ProQuest [proquest.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 17. Electrophoretic properties of dodecyltrimethylammonium bromide micelles in KBr solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of 1-Dodecanamine, Hydrobromide

This technical guide provides an in-depth analysis of the spectral data for 1-dodecanamine, hydrobromide (also known as dodecylammonium bromide). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this long-chain aliphatic amine salt.

Introduction: The Significance of this compound

This compound is the salt formed from the reaction of the primary amine 1-dodecanamine with hydrobromic acid. As a long-chain alkylammonium salt, it possesses surfactant properties and finds applications in various fields, including as a precursor in the synthesis of more complex molecules and in materials science. Accurate structural confirmation and purity assessment are paramount for its effective use, making a thorough understanding of its spectral characteristics indispensable. This guide will delve into the theoretical underpinnings and practical interpretation of its NMR, IR, and mass spectra.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure of the dodecylammonium cation.

Theoretical Principles

The protonation of the primary amine group in 1-dodecanamine to form the ammonium salt has a significant impact on the NMR spectra. The electron-withdrawing effect of the positively charged nitrogen atom causes a deshielding of the adjacent protons and carbons. This deshielding results in a downfield shift (higher ppm values) for the signals corresponding to the nuclei closest to the -NH₃⁺ group.[1]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) to avoid exchange of the acidic ammonium protons.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C12) | ~0.85 | Triplet | 3H |

| -(CH₂)₉- (C3-C11) | ~1.25 | Multiplet | 18H |

| -CH₂- (C2) | ~1.55 | Quintet | 2H |

| -CH₂-NH₃⁺ (C1) | ~2.95 | Triplet | 2H |

| -NH₃⁺ | ~8.10 | Broad Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

-

-NH₃⁺ Protons: The protons of the ammonium group are expected to appear as a broad singlet at a significantly downfield chemical shift (around 8.10 ppm). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

α-Methylene Protons (-CH₂-NH₃⁺): The two protons on the carbon adjacent to the ammonium group (C1) are deshielded and are predicted to resonate around 2.95 ppm as a triplet, due to coupling with the adjacent methylene protons (C2).

-

β-Methylene Protons (-CH₂-): The protons on the second carbon (C2) are expected around 1.55 ppm as a quintet, resulting from coupling with the protons on C1 and C3.

-

Bulk Methylene Protons (-(CH₂)₉-): The protons of the long alkyl chain (C3 to C11) will overlap and appear as a large multiplet around 1.25 ppm.

-

Terminal Methyl Protons (CH₃): The terminal methyl group protons (C12) are the most shielded and will appear as a triplet around 0.85 ppm, due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts for this compound are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C12 (CH₃) | ~14.0 |

| C10, C11 | ~22.5 |

| C3-C9 | ~29.0 - 31.5 |

| C2 | ~26.5 |

| C1 (CH₂-NH₃⁺) | ~39.5 |

Interpretation of the ¹³C NMR Spectrum

-

α-Carbon (C1): The carbon directly attached to the ammonium group is the most deshielded and is expected to have the highest chemical shift in the aliphatic region, around 39.5 ppm.[1]

-

Alkyl Chain Carbons (C2-C11): The remaining carbons of the dodecyl chain will appear in the typical aliphatic region, with some resolution allowing for the identification of carbons closer to the termini.

-

Terminal Methyl Carbon (C12): The terminal methyl carbon will be the most shielded, appearing at the lowest chemical shift, around 14.0 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

References

Methodological & Application

Leveraging 1-Dodecanamine, Hydrobromide for the Synthesis of Stable Silver Nanoparticles

An Application and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis and characterization of silver nanoparticles (AgNPs) using 1-dodecanamine, hydrobromide as a capping and stabilizing agent. It delves into the underlying scientific principles, offers detailed, reproducible protocols, and discusses the potential applications of these nanoparticles in biomedical and pharmaceutical research.

Introduction: The Critical Role of Surface Chemistry in Nanoparticle Function

Silver nanoparticles (AgNPs) are at the forefront of nanomedical research due to their unique physicochemical and biological properties, including potent antimicrobial and anticancer activities.[1][2] The efficacy and safety of AgNPs are intrinsically linked to their physical characteristics, such as size, shape, and stability, which are largely dictated by the synthesis method employed.[3][4] A crucial component in the chemical synthesis of AgNPs is the capping or stabilizing agent.[5][6] These agents adsorb to the nanoparticle surface during formation, preventing uncontrolled growth and aggregation, thereby ensuring the stability and preserving the unique properties of the nanoparticles.[7][8]

1-Dodecanamine, a primary aliphatic amine, and its hydrobromide salt, are particularly effective capping agents.[9][10] The long dodecyl (C12) hydrocarbon chain provides a robust steric barrier, while the amine headgroup strongly coordinates with the silver surface. This guide explores the mechanistic advantages of using this compound and provides a validated protocol for its use in creating stable, functionalized AgNPs for advanced research applications.

Scientific Principles: The Mechanism of this compound Capping

The effectiveness of this compound as a capping agent stems from its amphiphilic structure and chemical properties. Understanding these properties is key to manipulating the synthesis process to achieve desired nanoparticle characteristics.

2.1 Properties of this compound

This compound (also known as dodecylammonium bromide) is the salt of a long-chain primary amine.[11] Its structure confers specific advantages for nanoparticle stabilization.

| Property | Description & Significance |

| Molecular Formula | C₁₂H₂₇N·HBr[11] |

| Molecular Weight | 266.27 g/mol [11] |

| Structure | Consists of a positively charged ammonium headgroup (-NH₃⁺) and a long, nonpolar 12-carbon alkyl tail. |

| Amphiphilicity | The polar ammonium headgroup has a high affinity for the metallic silver surface, while the nonpolar alkyl tail extends into the solvent medium. |

| Function | Acts as a cationic surfactant and stabilizing agent.[11] The alkyl tail provides steric hindrance to prevent nanoparticle aggregation, and the cationic surface charge contributes to electrostatic repulsion between particles. |

2.2 The Capping Mechanism

During the chemical reduction of silver ions (Ag⁺) to form silver atoms (Ag⁰), the newly formed nanoparticles are thermodynamically unstable and tend to aggregate.[12][13] this compound mitigates this through a two-fold stabilization mechanism.

-

Coordination and Adsorption: The lone pair of electrons on the nitrogen atom of the amine group forms a coordinate bond with the electron-deficient silver atoms on the nanoparticle surface. This strong interaction anchors the capping agent to the nanoparticle.

-

Steric and Electrostatic Stabilization: Once anchored, the long, hydrophobic dodecyl chains extend into the surrounding solvent. These chains create a physical barrier (steric hindrance) that prevents nanoparticles from approaching each other too closely.[8] Additionally, the protonated amine groups (ammonium, -NH₃⁺) impart a positive surface charge (zeta potential), leading to electrostatic repulsion between adjacent nanoparticles, further enhancing colloidal stability.

Caption: Mechanism of AgNP stabilization by 1-Dodecanamine.

Experimental Application Notes & Protocols

This section provides a detailed protocol for the synthesis of AgNPs using this compound. The method described is a chemical reduction approach, which is widely used for its simplicity and scalability.[2][3]

3.1 Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Silver Nitrate (AgNO₃) | ≥99.0% | Sigma-Aldrich | Silver precursor. Highly sensitive to light. |

| This compound | >98.0% | TCI America | Capping and stabilizing agent. |

| Sodium Borohydride (NaBH₄) | ≥98.0% | Sigma-Aldrich | Strong reducing agent.[14] Must be fresh. |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Solvent and washing agent. |

| Ultrapure Water | 18.2 MΩ·cm | MilliporeSigma | Used for all aqueous solutions. |

3.2 Synthesis Protocol: Chemical Reduction Method

This protocol is designed to produce spherical AgNPs with a diameter in the range of 10-30 nm. The final particle size can be tuned by adjusting the ratio of capping agent to silver precursor.[15]

Step 1: Preparation of Stock Solutions

-

Silver Nitrate Solution (10 mM): Dissolve 16.99 mg of AgNO₃ in 10 mL of ultrapure water. Store in an amber glass vial to protect from light.

-

This compound Solution (20 mM): Dissolve 53.25 mg of this compound in 10 mL of ethanol. Gentle warming may be required for full dissolution.

-

Sodium Borohydride Solution (50 mM): Prepare this solution immediately before use. Dissolve 18.92 mg of NaBH₄ in 10 mL of ice-cold ultrapure water. Keep this solution on ice.

Step 2: Nanoparticle Synthesis

-

In a 50 mL round-bottom flask, add 20 mL of ethanol.

-

Place the flask in an ice bath on a magnetic stir plate and begin stirring vigorously.

-

Add 1.0 mL of the 10 mM silver nitrate stock solution to the flask.

-

Add 2.0 mL of the 20 mM this compound stock solution. Allow the solution to mix for 15 minutes.

-

Using a syringe pump for controlled addition, add 0.5 mL of the freshly prepared, ice-cold 50 mM NaBH₄ solution dropwise at a rate of approximately 1 mL/min.

-

A color change from colorless to a pale yellow, and then to a deeper yellow-brown, should be observed. This indicates the formation of AgNPs.[15]

-

Allow the reaction to stir for an additional 1 hour on ice to ensure complete reaction and stabilization.

Step 3: Purification of Nanoparticles

-

Transfer the colloidal solution to centrifuge tubes.

-

Centrifuge the solution at 12,000 x g for 20 minutes. The AgNPs will form a pellet at the bottom.

-

Carefully decant the supernatant, which contains unreacted reagents and excess capping agent.

-

Re-disperse the pellet in 20 mL of fresh ethanol by vortexing or sonication.

-

Repeat the centrifugation and washing steps two more times to ensure high purity.

-

After the final wash, re-disperse the purified AgNP pellet in the desired solvent (e.g., ethanol or water for biological applications) for storage and characterization. Store at 4°C.

Caption: Workflow for synthesis and purification of AgNPs.

Characterization Protocols and Expected Results

Proper characterization is essential to validate the synthesis and understand the physicochemical properties of the AgNPs.[16]

| Technique | Protocol Summary | Expected Results |

| UV-Visible Spectroscopy | Dilute a small aliquot of the AgNP solution in the appropriate solvent. Scan the absorbance from 300 to 700 nm. | A characteristic Surface Plasmon Resonance (SPR) peak between 400-430 nm confirms the formation of spherical AgNPs.[7] |

| Transmission Electron Microscopy (TEM) | Deposit a drop of the dilute AgNP solution onto a carbon-coated copper grid and allow it to dry. Image at various magnifications. | Provides direct visualization of nanoparticle size, shape, and dispersity. Expect spherical particles with low aggregation.[10] |

| Dynamic Light Scattering (DLS) | Analyze a dilute, filtered sample of the AgNP solution to measure the hydrodynamic diameter and size distribution. | Provides the average particle size in solution, including the capping agent layer. A low Polydispersity Index (PDI < 0.3) indicates a monodisperse sample.[17] |

| Zeta Potential | Measure the electrophoretic mobility of the AgNPs in a suitable folded capillary cell to determine surface charge. | A positive zeta potential value (typically > +20 mV) is expected, confirming the presence of the cationic dodecylammonium group and indicating good colloidal stability.[18] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Analyze a dried sample of purified AgNPs. Compare the spectrum to that of the pure capping agent. | The presence of characteristic peaks for C-H stretching (around 2850-2950 cm⁻¹) and N-H bending (around 1500-1600 cm⁻¹) on the AgNP sample confirms the successful capping of the nanoparticles.[16] |

Applications in Drug Development and Research

The amine-functionalized, positively charged surface of these AgNPs makes them highly suitable for various biomedical applications.

-

Antimicrobial Agents: The positive charge enhances interaction with negatively charged bacterial cell membranes, potentially increasing antimicrobial efficacy against a broad spectrum of pathogens.[1][4]

-

Drug Delivery Vehicles: AgNPs can serve as carriers for therapeutic agents.[18][19] The amine groups on the surface can be further functionalized to conjugate drugs, targeting ligands, or other biomolecules.

-

Biomedical Coatings: These stable AgNPs can be incorporated into materials to create antimicrobial coatings for medical devices and wound dressings.[1]

Safety and Handling Precautions

All work with nanoparticles and chemical reagents should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

This compound: Causes skin and serious eye irritation.[20] Avoid contact with skin and eyes. Wash thoroughly after handling.

-

Silver Nitrate: Is a strong oxidizing agent and can cause burns. It will stain skin and surfaces.

-

Sodium Borohydride: Is a flammable solid and is corrosive. Reacts with water to produce flammable hydrogen gas.

-

Nanoparticle Handling: The long-term toxicological effects of AgNPs are still under investigation. Avoid inhalation of nanoparticle aerosols or dust. Dispose of all nanoparticle-containing waste according to institutional guidelines for hazardous chemical waste.[21]

References

- 1. Amine-Functionalized Silver Nanoparticles: A Potential Antiviral-Coating Material with Trap and Kill Efficiency to Combat Viral Dissemination (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Silver Nanoparticles: From Conventional to ‘Modern’ Methods—A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 8. researchgate.net [researchgate.net]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dodecylamine Hydrobromide | 26204-55-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Opportunities and Challenges in the Synthesis of Noble Metal Nanoparticles via the Chemical Route in Microreactor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of Antibacterial Activity of Capped Silver Nanoparticles in Combination with Antibiotics, on Model Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Drug-Loaded Silver Nanoparticles—A Tool for Delivery of a Mebeverine Precursor in Inflammatory Bowel Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aksci.com [aksci.com]

- 21. fishersci.com [fishersci.com]

Application Notes and Protocols for 1-Dodecanamine, Hydrobromide in High-Performance Perovskite Solar Cells

Introduction: The Imperative for Surface Passivation in Perovskite Solar Cells

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is attributed to their remarkable power conversion efficiencies (PCEs) and low-cost solution processability. However, the commercial realization of this technology is impeded by inherent instabilities and performance losses stemming from defects at the perovskite film's surface and grain boundaries. These defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), act as non-radiative recombination centers, diminishing the open-circuit voltage (VOC) and overall device efficiency. Furthermore, the ionic nature of perovskites makes them susceptible to degradation from environmental factors like moisture.

To mitigate these challenges, surface passivation has emerged as a critical strategy. This involves the application of a thin layer of a passivating agent that can heal surface defects and create a barrier against environmental stressors. Among the various passivating agents, long-chain alkylammonium halides have garnered significant attention. 1-Dodecanamine, hydrobromide (DDAHBr), also known as dodecylammonium bromide, is a prime example of such a molecule, offering a dual-functionality that significantly enhances both the efficiency and stability of PSCs.

This comprehensive guide provides an in-depth technical overview of the application of this compound in perovskite solar cells. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present key performance data to empower researchers in their pursuit of highly efficient and stable perovskite photovoltaics.

Mechanism of Action: The Dual Role of this compound

The efficacy of this compound as a passivating agent lies in its unique molecular structure: a long, hydrophobic dodecyl (C₁₂) alkyl chain and a hydrophilic ammonium bromide head group. This amphiphilic nature allows it to effectively interact with the perovskite surface and provide a protective barrier. The mechanism of action can be understood through two primary effects: defect passivation and the formation of a 2D/3D heterostructure.

1. Defect Passivation:

The ammonium head group (-NH₃⁺) of the DDAHBr molecule can interact with the perovskite surface in several ways to passivate defects:

-

Filling Halide Vacancies: The bromide ions (Br⁻) from DDAHBr can fill iodide vacancy defects (VI⁻) on the perovskite surface, reducing non-radiative recombination centers.

-

Coordinating with Undercoordinated Pb²⁺: The lone pair of electrons on the nitrogen atom of the amine group can coordinate with undercoordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This Lewis acid-base interaction effectively passivates these charge traps.

-

Hydrogen Bonding: The ammonium group can form hydrogen bonds with the halide ions of the perovskite lattice, further stabilizing the surface structure.

2. Formation of a 2D/3D Heterostructure:

The long dodecylammonium cations can induce the formation of a thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[1][2][3] This 2D capping layer, with the general formula (DDA)₂(A)n-1PbnX3n+1 (where A is the A-site cation of the 3D perovskite, e.g., methylammonium or formamidinium, and X is a halide), creates a 2D/3D heterostructure with several advantages:

-

Enhanced Stability: The long, hydrophobic dodecyl chains of the 2D layer act as a barrier, preventing moisture ingress and improving the environmental stability of the underlying 3D perovskite.[4]

-

Improved Charge Extraction: The wider bandgap of the 2D layer can create a favorable energy alignment at the interface with the hole transport layer (HTL), facilitating efficient hole extraction and reducing interfacial recombination.

-

Reduced Ion Migration: The 2D capping layer can suppress the migration of mobile ions within the perovskite film, a key factor in operational instability and hysteresis.

The following diagram illustrates the passivation mechanism of DDAHBr on a 3D perovskite surface.

Caption: Mechanism of DDAHBr passivation on the 3D perovskite surface.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the application of this compound as a surface passivating agent for pre-deposited 3D perovskite films via spin-coating. It is important to note that the optimal parameters may vary depending on the specific perovskite composition, substrate, and device architecture. Therefore, the following protocol should be considered a starting point for optimization.

Materials and Reagents:

-

This compound (DDAHBr), >99% purity

-

Isopropanol (IPA), anhydrous

-

Substrates with pre-deposited 3D perovskite film (e.g., FTO/c-TiO₂/m-TiO₂/Perovskite)

-

Spin-coater

-

Hotplate

-

Nitrogen-filled glovebox

Protocol for DDAHBr Surface Passivation:

-

Preparation of DDAHBr Solution:

-

Inside a nitrogen-filled glovebox, prepare a stock solution of DDAHBr in anhydrous IPA. A typical starting concentration is 2 mg/mL.

-

Vortex or sonicate the solution until the DDAHBr is fully dissolved.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use.

-

-

Spin-Coating of DDAHBr Passivation Layer:

-

Place the substrate with the pre-deposited 3D perovskite film onto the spin-coater chuck.

-

Dispense a sufficient amount of the DDAHBr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to completely cover the perovskite surface.

-

Spin-coat the DDAHBr solution at a speed of 4000 rpm for 30 seconds. The acceleration should be set to 2000 rpm/s.

-

-

Annealing:

-

Immediately transfer the substrate to a preheated hotplate inside the glovebox.

-

Anneal the substrate at 100 °C for 10 minutes. This step is crucial for the formation of the 2D capping layer and the removal of residual solvent.

-

-

Device Completion:

-

After annealing, allow the substrate to cool down to room temperature.

-

Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) according to your standard device fabrication protocol.

-

The following workflow diagram illustrates the key steps in the DDAHBr passivation process.

Caption: Experimental workflow for DDAHBr surface passivation of perovskite films.

Data Presentation: Impact on Photovoltaic Performance

The application of a DDAHBr passivation layer has a significant positive impact on the photovoltaic performance of perovskite solar cells. The following table summarizes typical performance parameters for a standard methylammonium lead iodide (MAPbI₃) based PSC with and without DDAHBr treatment. The data presented here is a representative compilation based on improvements observed with similar long-chain alkylammonium halide passivation strategies.

| Parameter | Control Device (without DDAHBr) | DDAHBr Passivated Device | Improvement |

| Power Conversion Efficiency (PCE) | ~18.5% | ~21.0% | ~13.5% |

| Open-Circuit Voltage (VOC) | ~1.05 V | ~1.12 V | ~6.7% |

| Short-Circuit Current Density (JSC) | ~22.5 mA/cm² | ~23.0 mA/cm² | ~2.2% |

| Fill Factor (FF) | ~78% | ~82% | ~5.1% |

The primary improvements are observed in the VOC and FF, which is a direct consequence of the reduction in non-radiative recombination due to effective defect passivation.

Characterization and Validation

To validate the successful application and effect of the DDAHBr passivation layer, several characterization techniques are recommended:

-

X-ray Diffraction (XRD): The formation of a 2D perovskite phase can be confirmed by the appearance of low-angle diffraction peaks in the XRD pattern of the passivated film.[5]

-

Photoluminescence (PL) Spectroscopy: An increase in the steady-state PL intensity and a longer PL decay lifetime in time-resolved PL (TRPL) measurements indicate a reduction in non-radiative recombination, confirming effective defect passivation.[6]

-

Contact Angle Measurement: The hydrophobicity of the perovskite film should increase after DDAHBr treatment due to the long alkyl chains. This can be verified by measuring the water contact angle on the film surface.[4][7] An increase in the contact angle signifies improved moisture resistance.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface elemental composition and chemical states, confirming the presence of nitrogen and bromine from the DDAHBr on the perovskite surface.[8]

Conclusion and Future Outlook

This compound is a highly effective passivating agent for perovskite solar cells, offering a straightforward solution to enhance both device efficiency and stability. Its dual-functionality in passivating surface defects and forming a protective 2D capping layer addresses some of the most critical challenges facing perovskite technology. The protocols and data presented in this guide provide a solid foundation for researchers to implement this passivation strategy in their own work.

Future research may focus on optimizing the alkyl chain length of the passivating agent, exploring different halide counterparts, and investigating the long-term operational stability of DDAHBr-passivated devices under various stress conditions. The continued development of such interfacial engineering strategies will undoubtedly pave the way for the commercialization of high-performance and durable perovskite solar cells.

References

Application Notes & Protocols: A Step-by-Step Guide for Surface Functionalization with 1-Dodecanamine, Hydrobromide

Abstract

This guide provides a comprehensive, in-depth protocol for the surface functionalization of substrates using 1-Dodecanamine, hydrobromide. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt it to their specific needs. We will cover the entire workflow, from substrate preparation and monolayer formation to post-functionalization characterization, while emphasizing safety and best practices.

Introduction: The Rationale for Using this compound